molecular formula C19H12Cl2F3N3O3S B12378027 Hsd17B13-IN-84

Hsd17B13-IN-84

Cat. No.: B12378027
M. Wt: 490.3 g/mol
InChI Key: JTYZVTPRWSLLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hsd17B13-IN-84 is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). This enzyme is associated with lipid metabolism in the liver and has been implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound has shown promise in preclinical studies as a potential therapeutic agent for these liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-84 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high yield and consistency. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for clinical and commercial use .

Chemical Reactions Analysis

Types of Reactions: Hsd17B13-IN-84 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent and selective inhibitors of HSD17B13 .

Scientific Research Applications

Hsd17B13-IN-84 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the enzyme HSD17B13 and its role in lipid metabolism. In biology, it helps elucidate the molecular mechanisms underlying liver diseases such as NAFLD and NASH. In medicine, this compound is being investigated as a potential therapeutic agent for treating liver diseases. Additionally, it has industrial applications in the development of new drugs targeting HSD17B13 .

Mechanism of Action

Hsd17B13-IN-84 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the conversion of 17-ketosteroids to 17-hydroxysteroids, which are critical for maintaining the balance of estrogens and androgens in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets in hepatocytes, thereby preventing the progression of NAFLD and NASH. The molecular targets and pathways involved include the NAD(P)H/NAD(P)±dependent oxidoreductase activity of HSD17B13 and its interaction with lipid droplets .

Comparison with Similar Compounds

Hsd17B13-IN-84 is unique compared to other HSD17B13 inhibitors due to its high potency and selectivity. Similar compounds include BI-3231 and other small molecule inhibitors that target HSD17B13. this compound stands out for its superior pharmacokinetic properties and efficacy in preclinical models of liver disease .

List of Similar Compounds:
  • BI-3231
  • Other small molecule inhibitors targeting HSD17B13

This compound represents a promising therapeutic candidate for liver diseases, with extensive research supporting its potential benefits and applications.

Properties

Molecular Formula

C19H12Cl2F3N3O3S

Molecular Weight

490.3 g/mol

IUPAC Name

5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H12Cl2F3N3O3S/c20-12-5-10(6-13(21)15(12)28)16(29)27-18-14(26-8-31-18)17(30)25-7-9-3-1-2-4-11(9)19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29)

InChI Key

JTYZVTPRWSLLKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(SC=N2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.